molecular formula C23H17ClN4O2 B3504443 N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide

N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3504443
M. Wt: 416.9 g/mol
InChI Key: JGALFUVOWSGBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as AC-220, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer. AC-220 is a type of tyrosine kinase inhibitor that targets FLT3, a protein that is commonly mutated in acute myeloid leukemia (AML).

Mechanism of Action

N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide works by specifically targeting and inhibiting the FLT3 protein, which is commonly mutated in AML. FLT3 is a receptor tyrosine kinase that plays a critical role in the survival and proliferation of AML cells. By inhibiting FLT3, N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide can induce apoptosis (programmed cell death) in AML cells, leading to their eventual elimination.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have potent biochemical and physiological effects on AML cells. In preclinical studies, N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to induce apoptosis in FLT3-positive AML cells, leading to their eventual elimination. In addition, N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to inhibit the growth and proliferation of AML cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide is its specificity for FLT3, which makes it a promising candidate for treating AML and other FLT3-positive cancers. However, one of the limitations of N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide is its potential for inducing drug resistance, as FLT3 mutations can arise in response to treatment. In addition, N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to have some off-target effects, which can limit its efficacy in certain contexts.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of focus is on developing combination therapies that can enhance the efficacy of N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide in treating AML and other FLT3-positive cancers. Another area of focus is on developing strategies to overcome drug resistance, such as by targeting alternative pathways that are activated in response to FLT3 inhibition. Finally, there is also a need for further research on the off-target effects of N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide, in order to better understand its potential limitations and optimize its use in the clinic.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential in treating AML, as it specifically targets the FLT3 protein that is commonly mutated in this type of cancer. Several preclinical studies have shown promising results, with N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide demonstrating potent activity against FLT3-positive AML cells both in vitro and in vivo. In addition, N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has also been studied for its potential in treating other types of cancer, such as acute lymphoblastic leukemia (ALL) and solid tumors.

properties

IUPAC Name

N-(3-acetamidophenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2/c1-14(29)26-17-5-2-6-18(11-17)27-23(30)20-12-22(15-4-3-9-25-13-15)28-21-8-7-16(24)10-19(20)21/h2-13H,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGALFUVOWSGBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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